N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a complex organic compound featuring a triazole ring, a butan-2-yl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of an acid catalyst. The resulting triazole intermediate is then reacted with 3-methylbutan-2-ylamine and diphenylacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Diphenylacetamide derivatives: These compounds contain the diphenylacetamide moiety and are used in various pharmaceutical applications.
Uniqueness: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(2)19(13-25-15-22-14-23-25)24-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14-16,19-20H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCWCQHFGOLXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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